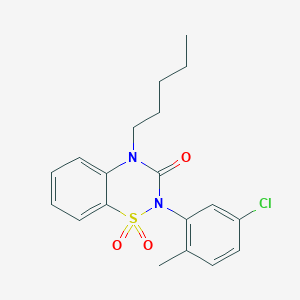![molecular formula C18H23ClN4 B12263182 5-chloro-N-methyl-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12263182.png)
5-chloro-N-methyl-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-methyl-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}pyrimidin-2-amine is an organic compound with a complex structure that includes a pyrimidine ring, a piperidine ring, and a chlorinated aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-methyl-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}pyrimidin-2-amine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the chlorinated aromatic ring, and the final coupling with the pyrimidine ring. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorinated Aromatic Ring: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling with Pyrimidine Ring: This step may involve nucleophilic substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-N-methyl-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
5-chloro-N-methyl-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-chloro-N-methyl-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N- (5-Amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidineamine: A selective inhibitor of protein kinase C.
2-amino-1,3,4-oxadiazole derivatives: Known for their biological activities.
Uniqueness
5-chloro-N-methyl-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}pyrimidin-2-amine is unique due to its specific structural features, such as the combination of a chlorinated aromatic ring, a piperidine ring, and a pyrimidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C18H23ClN4 |
|---|---|
Poids moléculaire |
330.9 g/mol |
Nom IUPAC |
5-chloro-N-methyl-N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C18H23ClN4/c1-14-5-3-4-6-15(14)13-23-9-7-17(8-10-23)22(2)18-20-11-16(19)12-21-18/h3-6,11-12,17H,7-10,13H2,1-2H3 |
Clé InChI |
HFYLXNSJZFMPMD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CN2CCC(CC2)N(C)C3=NC=C(C=N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12263110.png)
![1-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B12263111.png)
![8-cyclopentyl-5-methyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12263115.png)
![N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B12263123.png)
![3-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B12263125.png)
![2-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12263128.png)
![[1-(6,7-Dimethoxyquinolin-4-yl)piperidin-4-yl]methanol](/img/structure/B12263135.png)
![4-Methoxy-6-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B12263139.png)
![5-chloro-N-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12263148.png)
![2-Tert-butyl-4-[4-(cyclopropanesulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B12263171.png)
![2-{[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxy}pyrazine](/img/structure/B12263179.png)

![2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzoxazole](/img/structure/B12263190.png)
